molecular formula C5H12N2O3S B1439272 4-Hydroxypiperidine-1-sulfonamide CAS No. 4108-97-8

4-Hydroxypiperidine-1-sulfonamide

Cat. No. B1439272
CAS No.: 4108-97-8
M. Wt: 180.23 g/mol
InChI Key: FWUKYPWNFQHKEU-UHFFFAOYSA-N
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Patent
US07632838B2

Procedure details

To a stirred solution of p-toluenesulfonyl chloride (39.28 mmol) in dichloromethane (160 mL) was added 4-hydroxypiperidine (40.07 mmol) dropwise, followed by 13.7 ml i-Pr2NEt. The mixture was stirred at room temperature for 3 h. Solvent was removed under vacuum and crude product was purified with flash column chromatography to yield 4-hydroxypiperidin sulfonamide (I).
Quantity
39.28 mmol
Type
reactant
Reaction Step One
Quantity
40.07 mmol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC([S:7](Cl)(=[O:9])=[O:8])=CC=1.[OH:12][CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.CC[N:21](C(C)C)C(C)C>ClCCl>[OH:12][CH:13]1[CH2:18][CH2:17][N:16]([S:7]([NH2:21])(=[O:9])=[O:8])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
39.28 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
40.07 mmol
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
13.7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum and crude product
CUSTOM
Type
CUSTOM
Details
was purified with flash column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1CCN(CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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